molecular formula C8H6BrClN4 B13664932 5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole

5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole

Cat. No.: B13664932
M. Wt: 273.52 g/mol
InChI Key: JVKVBGDBZKSLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromochlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromochlorophenyl group can be reduced to form different substituted phenyl derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, although further research is needed to fully understand its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-chloro-4-bromophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-bromo-4-methylphenyl)-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 5-Amino-3-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazole is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other related compounds.

Properties

Molecular Formula

C8H6BrClN4

Molecular Weight

273.52 g/mol

IUPAC Name

5-(2-bromo-4-chlorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6BrClN4/c9-6-3-4(10)1-2-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

JVKVBGDBZKSLGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=NC(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.